molecular formula C17H18ClNO2 B3752228 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide

2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide

Cat. No. B3752228
M. Wt: 303.8 g/mol
InChI Key: WQKPLZHJBKAUEN-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide A exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide A induces apoptosis by activating the caspase pathway and inhibiting the PI3K/AKT/mTOR pathway. In inflammation, 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide A inhibits the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. In neurodegenerative disorders, 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide A protects neurons from oxidative stress and reduces neuroinflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide A has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide A inhibits cell growth and induces apoptosis. In inflammation, 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide A reduces the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide A protects neurons from oxidative stress and reduces neuroinflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide A in lab experiments include its high potency, specificity, and low toxicity. However, the limitations of using 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide A in lab experiments include its limited solubility, stability, and bioavailability.

Future Directions

For research on 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide A include further optimization of the synthesis method to improve yield and purity, identification of new therapeutic targets, and development of new formulations to improve solubility, stability, and bioavailability. Additionally, studies on the pharmacokinetics and pharmacodynamics of 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide A in animal models and humans are needed to determine its potential as a therapeutic agent.

Scientific Research Applications

2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide A has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide A has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide A has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12-9-13(2)11-14(10-12)21-8-7-19-17(20)15-5-3-4-6-16(15)18/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKPLZHJBKAUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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